N-cyclopropyl-1-(hydrazinecarbonyl)formamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-5(10)4(9)7-3-1-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGPONZZYVUCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide involves several steps One common synthetic route includes the reaction of cyclopropylamine with a suitable formylating agent to introduce the formamide groupThe reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
N-cyclopropyl-1-(hydrazinecarbonyl)formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation reactions typically include the corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield amines or alcohols as major products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : N-cyclopropyl-1-(hydrazinecarbonyl)formamide serves as a precursor in the synthesis of more complex organic compounds. Its unique hydrazinecarbonyl group facilitates the exploration of new reaction pathways.
-
Reaction Pathways : The compound can undergo various reactions such as:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate to yield carboxylic acids or ketones.
- Reduction : Employing sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
- Substitution : Nucleophilic substitution reactions can replace the hydrazinecarbonyl group with other nucleophiles.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies have evaluated its efficacy in inhibiting cancer cell proliferation. The compound's mechanism may involve the inhibition of specific enzymes or interference with cellular pathways.
Medicine
- Therapeutic Applications : Ongoing preclinical studies are investigating the therapeutic potential of this compound in treating diseases such as cancer and infections. Its biological activity is being assessed for safety and efficacy.
Industry
- Material Development : In industrial applications, this compound is being explored for the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
| Study Title | Objective | Findings | Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity Evaluation | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |
| Anti-inflammatory Study | Investigate properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(hydrazinecarbonyl)formamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the cyclopropyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The primary distinction between N-cyclopropyl-1-(hydrazinecarbonyl)formamide and its analogs lies in the substituent attached to the formamide nitrogen. The cyclopropyl group introduces unique steric and electronic effects compared to aromatic or alkyl substituents. For example:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | Cyclopropyl | C₆H₁₀N₃O₂* | ~156.16* | Compact ring, potential conformational rigidity |
| N-(3-Chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide | 3-Chloro-4-methylphenyl | C₉H₁₀ClN₃O₂ | 227.65 | Aromatic, electron-withdrawing Cl |
| N-[(4-Chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide | 4-Chlorobenzyl | C₉H₁₀ClN₃O₂ | 228.65 | Aromatic, lipophilic benzyl group |
| N-Cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide | Cyclopropyl + nitro-pyrazole | C₁₁H₁₅N₇O₃S | 325.35 | Thioamide group, nitro functionality |
The cyclopropyl group may enhance metabolic stability compared to bulkier aromatic substituents, as smaller rings are less prone to oxidative degradation. However, aromatic substituents (e.g., chlorophenyl in ) improve π-π stacking interactions, which could enhance binding to biological targets.
Biological Activity
N-cyclopropyl-1-(hydrazinecarbonyl)formamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group and a hydrazinecarbonyl moiety. The chemical structure can be represented as follows:
This compound's unique structure contributes to its biological properties, particularly in the context of enzyme inhibition and interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor of histone demethylases, which play a significant role in epigenetic regulation and cancer progression .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For example:
- In vitro Studies : In laboratory settings, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with promising results observed at concentrations as low as 10 µM .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Fungal Inhibition : In vitro assays demonstrated significant antifungal activity against several strains, suggesting its potential use in treating fungal infections .
Antioxidant Properties
The antioxidant activity of this compound has been highlighted in various studies, where it exhibited significant radical scavenging abilities. This property is critical for reducing oxidative damage in cells and may contribute to its anticancer effects .
Case Studies
- Histone Demethylase Inhibition : A study focused on the inhibition of lysine-specific demethylase 1 (LSD1), which is often overexpressed in cancers. The compound showed effective inhibition in biochemical assays, indicating its potential as a therapeutic agent for cancer treatment .
- Molecular Docking Studies : Computational studies have revealed that this compound binds effectively to key active sites on target proteins involved in cancer progression, supporting its role as a lead compound for further drug development .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-1-(hydrazinecarbonyl)formamide?
Answer:
The synthesis of N-cyclopropyl-1-(hydrazinecarbonyl)formamide can be achieved via a multi-step approach involving:
Condensation Reactions : React cyclopropylamine with a carbonyl precursor (e.g., ethyl chloroformate) to form the cyclopropylcarbamate intermediate.
Hydrazine Incorporation : Introduce hydrazine via nucleophilic substitution or coupling reactions under anhydrous conditions.
Purification : Use column chromatography (e.g., silica gel with n-hexane:ethyl acetate gradients) and recrystallization for isolation.
Key Validation : Confirm purity via TLC and characterize intermediates using FT-IR (e.g., C=O stretch at ~1680–1690 cm⁻¹ and N-H stretches at ~3200–3260 cm⁻¹) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
A combination of spectroscopic methods ensures structural validation:
- FT-IR : Identify functional groups:
- NMR :
- XRD : Resolve crystallographic parameters (e.g., bond angles, torsion) via single-crystal diffraction, referencing CCDC standards .
Advanced: How does the cyclopropane ring influence the compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
The cyclopropane ring introduces steric strain and electronic effects:
- Steric Hindrance : The rigid three-membered ring limits conformational flexibility, affecting regioselectivity in substitution reactions.
- Electronic Effects : Hyperconjugation between C-C σ bonds and adjacent electrophilic centers (e.g., carbonyl groups) may stabilize transition states.
Experimental Design : Compare reactivity with non-cyclopropane analogs (e.g., N-alkyl derivatives) in SN2 or Michael addition reactions. Monitor kinetics via HPLC or F NMR (if fluorinated analogs are used) .
Advanced: What strategies optimize the stability of this compound under varying solvent conditions?
Answer:
Stability depends on solvent polarity and pH:
- Solvent Selection : Use aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis. Avoid aqueous media unless buffered at neutral pH.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).
- Formamide Denaturation : Reference studies on formamide’s destabilizing effects (e.g., increases ΔG by ~0.173 kcal/mol per 1% formamide in hybridization buffers). Adjust solvent ratios to balance solubility and stability .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Answer:
Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., hydrolases) via the hydrazinecarboyl moiety.
Linear Free Energy Models (LFEM) : Predict solvent effects using parameters derived from formamide denaturation profiles .
Quantum Mechanics (QM) : Calculate electron density maps to assess cyclopropane ring’s electronic contributions to binding affinity.
Validation : Cross-reference computational results with experimental assays (e.g., SPR or ITC for binding constants) .
Advanced: How to resolve contradictions in spectroscopic data for hydrazinecarbonyl derivatives?
Answer:
Discrepancies (e.g., variable N-H stretches in FT-IR) may arise from:
- Tautomerism : Hydrazinecarboyl groups can exhibit keto-enol tautomerism. Use N NMR or temperature-dependent IR to identify dominant forms.
- Crystallographic Artifacts : Compare XRD data with solution-phase NMR to rule out solid-state packing effects.
Case Study : For analogous compounds, discrepancies in C=S stretches (~1180–1190 cm⁻¹) were resolved by correlating FT-IR with X-ray structures .
Basic: What are the safety protocols for handling hydrazinecarbonyl derivatives in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
- Waste Disposal : Neutralize hydrazine byproducts with dilute HCl before disposal.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed.
Reference : Follow guidelines from safety data sheets (SDS) for structurally similar amides and hydrazines .
Advanced: What analytical techniques differentiate this compound from its degradation products?
Answer:
- HPLC-MS : Monitor for hydrolysis products (e.g., cyclopropylamine or formic acid) using reverse-phase C18 columns and ESI-MS detection.
- TGA-DSC : Track mass loss and exothermic peaks associated with decomposition.
- NMR Kinetic Studies : Use in situ H NMR to detect intermediate species during thermal or hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
